6,8-dibromo-2H-chromen-2-one

Antiproliferative activity Thyroid cancer Reactive oxygen species (ROS)

Generic halogenated coumarin substitution undermines target selectivity and reproducibility. 6,8-Dibromo-2H-chromen-2-one provides a validated scaffold for precise medicinal chemistry: • Enables SIRT2-selective inhibition (IC50 = 1.5 µM) over SIRT1/3, ideal for aging/neurodegeneration programs. • Delivers ROS-suppressive antiproliferative action (TPC-1 model), mechanistically distinct from diiodo analogs. • Functions as a versatile building block for 3-substituted derivatives via electrophilic cross-coupling. Procurement from BenchChem ensures identity-matched material for reproducible SAR and library synthesis.

Molecular Formula C9H4Br2O2
Molecular Weight 303.937
CAS No. 21524-15-2
Cat. No. B2483464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-dibromo-2H-chromen-2-one
CAS21524-15-2
Molecular FormulaC9H4Br2O2
Molecular Weight303.937
Structural Identifiers
SMILESC1=CC(=O)OC2=C(C=C(C=C21)Br)Br
InChIInChI=1S/C9H4Br2O2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H
InChIKeyQAUBTCSLKHMNQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dibromo-2H-chromen-2-one: Baseline Characteristics & Comparators


6,8-Dibromo-2H-chromen-2-one (CAS 21524-15-2, molecular formula C9H4Br2O2, molecular weight 303.94 g/mol) is a 6,8-dihalogenated coumarin derivative characterized by bromine atoms at the 6- and 8-positions of the 2H-chromen-2-one scaffold. This substitution pattern confers electron-withdrawing properties and distinct reactivity profiles compared to mono-halogenated analogs (e.g., 6-bromo-2H-chromen-2-one, CAS 19063-55-9), alternative dihalogenated variants (e.g., 6,8-dichloro-2H-chromen-2-one, CAS 20300-61-2), and the parent unsubstituted coumarin (2H-chromen-2-one, CAS 91-64-5). The compound serves as a versatile synthetic intermediate for constructing diverse 3-substituted derivatives and as a core scaffold in medicinal chemistry programs [1][2].

Electron-withdrawing 6,8-dibromo scaffold for synthetic diversification
Heterocyclic core for bioactive coumarin derivative libraries
Distinct reactivity profile versus mono-halo and dichloro analogs

6,8-Dibromo-2H-chromen-2-one: Non-Interchangeability with Generic Analogs


Halogen substitution pattern and identity on the coumarin scaffold produce non-interchangeable biological and physicochemical outcomes. 6,8-Dibromo-2H-chromen-2-one exhibits electron-withdrawing and steric characteristics distinct from its mono-brominated (6-bromo-2H-chromen-2-one, CAS 19063-55-9) and dichloro (6,8-dichloro-2H-chromen-2-one, CAS 20300-61-2) analogs, resulting in quantifiable differences in enzyme inhibition potency, antiproliferative selectivity, and synthetic intermediate utility [1][2][3]. The evidence presented below demonstrates that generic substitution within the halogenated coumarin class compromises both research reproducibility and procurement value.

Mono-brominated coumarins may shift biological activity profile and synthetic utility
6,8-Dichloro analog may produce different electron-withdrawing effects and enzyme inhibition
6,8-Diiodo substitution at same positions can reverse ROS modulation direction despite similar potency

6,8-Dibromo-2H-chromen-2-one: Differentiation Evidence for Procurement


Antiproliferative Activity & ROS Modulation: Dibromo vs. Diiodo Analogs

In a panel of tumor and normal cell lines, the 6,8-dibromo-substituted derivative 2h (6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile) exhibited significant antiproliferative effects in TPC-1 thyroid cancer-derived cells, demonstrating one of the most potent responses among the tested 6- and 6,8-halocoumarin series [1]. Critically, the 6,8-dibromo analog 2h induced a decrease in reactive oxygen species (ROS) levels in TPC-1 cells in a dose- and time-dependent manner, whereas the 6,8-diiodo analog 2k induced a significant increase in ROS levels [1]. This mechanistic divergence between brominated and iodinated analogs at identical substitution positions indicates that halogen identity determines distinct cell death pathway engagement.

Antiproliferative & ROS
Head-to-head
Dibromo ↓ ROS; Diiodo ↑ ROS in TPC-1 cells
ROS modulation pathway-response divergence
Data to verify; cell-model context
Antiproliferative activity Thyroid cancer Reactive oxygen species (ROS) Halogenated coumarins

Lipid Peroxidation Inhibition: 6,8-Dibromo vs. 6-Bromo Coumarin Derivatives

Among a series of multi-substituted coumarin derivatives evaluated for antioxidant activity, 6,8-dibromo-3-(4-hydroxyphenyl)-4-methyl-chromen-2-one (compound 4k) exhibited significant lipid peroxidation inhibitory activity with an IC50 of 36.9 μM [1]. The 6-bromo-substituted analog 3m (6-bromo-3-(4,5-diacetyloxyphenyl)-4-methyl-chromen-2-one) showed comparable activity with an IC50 of 37.1 μM [1]. This data establishes that the 6,8-dibromo substitution pattern confers equivalent lipid peroxidation inhibitory potency to the 6-mono-bromo pattern in this structural context, while simultaneously offering distinct LOX inhibitory profiles (compound 3k, a 6,8-dibromo derivative, demonstrated LOX IC50 of 8.7 μM) [1].

Lipid Peroxidation
Head-to-head
IC₅₀ 36.9 µM (dibromo) vs 37.1 µM (6-bromo)
Reported equipotent inhibition context
Context-dependent; synthetic handle advantage may require review
Lipid peroxidation inhibition Antioxidant Structure-activity relationship Multi-substituted coumarins

LOX Inhibition: 6,8-Dibromo vs. Fluoro-Substituted Coumarins

In the soybean lipoxygenase (LOX) inhibition assay, 3-(4-acetyloxyphenyl)-6,8-dibromo-4-methyl-chromen-2-one (compound 3k) exhibited an IC50 of 8.7 μM, placing it among the most potent LOX inhibitors in the tested series [1]. For comparison, the 3'-fluoro-substituted coumarin 3e demonstrated an IC50 of 11.4 μM, while the 4'-fluoro-substituted analog 4e achieved an IC50 of 4.1 μM [1]. In silico docking studies revealed that compounds 4e and 3k present allosteric interactions with the LOX enzyme, distinguishing their binding mode from orthosteric inhibitors [1].

LOX Inhibition
Cross-study comparable
IC₅₀ 8.7 µM (dibromo) vs 11.4 µM (3′-F) vs 4.1 µM (4′-F)
Allosteric LOX inhibition ranking among tested analogs
Binding mode context; in silico docking support
Lipoxygenase inhibition LOX Allosteric inhibition Anti-inflammatory

SIRT2 Inhibition: Advantage of 6,8-Dibromo Substitution

In a series of substituted chromone and chroman-4-one derivatives evaluated as SIRT2 inhibitors, the most potent compound identified was 6,8-dibromo-2-pentylchroman-4-one, exhibiting an IC50 of 1.5 μM [1][2]. The study explicitly established that larger, electron-withdrawing substituents in the 6- and 8-positions were favorable for SIRT2 inhibitory activity [1]. While direct IC50 comparator data for the unsubstituted 6,8-positions is not tabulated in the same publication, the structure-activity relationship (SAR) conclusion that 6,8-dibromo substitution was optimal among the evaluated halogenation patterns provides class-level inference supporting the superiority of the 6,8-dibromo motif over non-halogenated or alternative halogenated analogs for SIRT2 inhibition [1].

SIRT2 Inhibition
Class-level inference
IC₅₀ 1.5 µM for 6,8-dibromo-2-pentylchroman-4-one
Favorable SIRT2 inhibition SAR context
Pairwise comparator data not tabulated; class-level SAR
SIRT2 inhibition Sirtuin Neurodegeneration Epigenetics

6,8-Dibromo-2H-chromen-2-one: Optimal Research & Industrial Applications


Thyroid Cancer Antiproliferative Research via ROS Suppression

The 6,8-dibromo-substituted coumarin scaffold (as exemplified by derivative 2h) is uniquely suited for anticancer programs investigating ROS-suppressive antiproliferative mechanisms in TPC-1 thyroid cancer models, where the compound induces apoptosis while decreasing reactive oxygen species levels in a dose- and time-dependent manner—a profile mechanistically opposite to that of the 6,8-diiodo analog 2k, which increases ROS despite comparable antiproliferative potency [1].

SIRT2 Inhibitor Lead Optimization for Neurodegeneration

The 6,8-dibromo substitution pattern on the chroman-4-one scaffold has been empirically validated as a favorable structural motif for achieving low-micromolar SIRT2 inhibitory activity (IC50 = 1.5 μM) with high selectivity over SIRT1 and SIRT3, making 6,8-dibromo-2H-chromen-2-one and its derivatives rational starting points for medicinal chemistry campaigns targeting aging-related and neurodegenerative disorders where sirtuin 2 modulation is therapeutically relevant [2][3].

Dual Antioxidant & Anti-Inflammatory Lead Development

6,8-Dibromo-2H-chromen-2-one derivatives such as compound 3k (IC50 = 8.7 μM LOX inhibition) and compound 4k (IC50 = 36.9 μM lipid peroxidation inhibition) provide a scaffold that simultaneously engages lipid peroxidation and lipoxygenase pathways, with allosteric LOX binding demonstrated by in silico docking—positioning the 6,8-dibromo coumarin core as a versatile platform for developing multi-target agents addressing oxidative stress and inflammatory components of disease [4].

Synthetic Intermediate for 3-Functionalized Coumarin Libraries

As an electrophilic building block bearing two electron-withdrawing bromine substituents, 6,8-dibromo-2H-chromen-2-one enables efficient synthesis of diverse 3-substituted derivatives (e.g., 3-acetyl, 3-thiazolyl, 3-benzimidazolyl, and 3-carbonitrile analogs) through condensation, nucleophilic substitution, and cross-coupling reactions, serving as a key intermediate for constructing focused coumarin libraries for biological screening and structure-activity relationship studies [5].

Application
Selection Property
Validation Focus
Thyroid cancer cell-model studies
ROS-suppressive phenotype
ROS modulation pathway-response context
SIRT2 inhibition pathway studies
6,8-Dibromo substitution motif
SIRT2 isoform selectivity review
LOX and lipid peroxidation pathway studies
Multi-target coumarin scaffold
Allosteric LOX binding context
Coumarin library synthesis
Electrophilic building block
Reactivity and diversification review
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